Advanced Reagent Profile: 2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate
Advanced Reagent Profile: 2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate
Dual-Functional Electrophile for Modular Sulfonamide Synthesis [1]
Executive Summary
2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate (CAS: 1171919-31-5) is a specialized "hub" intermediate used in advanced organic synthesis and medicinal chemistry.[1] Unlike standard sulfonyl chlorides, which are highly reactive and hydrolytically unstable, this compound utilizes the 2,4,6-trichlorophenyl (TCP) moiety as a "masked" leaving group.[1]
This guide details its application as a robust alternative to Pentafluorophenyl (PFP) esters.[1] Its unique architecture offers orthogonal reactivity : the 5-bromo position remains available for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) without disturbing the sulfonate ester.[1] Subsequently, the sulfonate can be activated via aminolysis to yield complex thiophene-based sulfonamides, a scaffold prevalent in carbonic anhydrase inhibitors and antibacterial agents.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | (2,4,6-trichlorophenyl) 5-bromothiophene-2-sulfonate |
| CAS Number | 1171919-31-5 |
| Molecular Formula | C₁₀H₄BrCl₃O₃S₂ |
| Molecular Weight | 422.53 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| LogP (Predicted) | ~5.9 (Highly Lipophilic) |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
The TCP-Sulfonate Platform: Mechanism & Advantage[1][7]
The Stability-Reactivity Balance
The core value of this reagent lies in the electronic tuning of the leaving group.[1] Sulfonyl chlorides (
The TCP-sulfonate strikes a critical balance:
-
Stability: The steric bulk of the chlorine atoms at the 2,6-positions protects the sulfur center from premature nucleophilic attack by weak nucleophiles (like water or alcohols).[1]
-
Activation: The electron-withdrawing nature of the trichlorophenyl ring makes it a competent leaving group when treated with primary or secondary amines, typically requiring mild heating or base catalysis.[1]
Comparison with PFP Esters
While Pentafluorophenyl (PFP) sulfonates are common, TCP sulfonates offer distinct advantages:
-
Cost Efficiency: 2,4,6-trichlorophenol is significantly cheaper than pentafluorophenol.[1]
-
Enhanced Stability: TCP esters are more robust, surviving conditions (such as Pd-catalyzed couplings) that might degrade PFP esters.[1]
Reactivity Profile & Signaling Pathways[1]
The following diagram illustrates the orthogonal reactivity of the compound. The molecule acts as a divergent synthesis hub.[1]
Figure 1: Divergent synthesis pathways. Path A demonstrates the stability of the TCP group during metal catalysis. Path B shows direct conversion to sulfonamides.[1]
Experimental Protocols
Protocol A: Synthesis of the Reagent
Note: If not purchasing commercially, this can be synthesized from the sulfonyl chloride.[1]
Reagents:
-
5-Bromo-2-thiophenesulfonyl chloride (1.0 equiv)[1]
-
Triethylamine (TEA) (1.2 equiv)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
Procedure:
-
Dissolution: Dissolve 2,4,6-trichlorophenol (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (
). -
Base Addition: Cool the solution to 0°C. Add Triethylamine (1.2 eq) dropwise. Stir for 10 minutes.
-
Coupling: Add 5-Bromo-2-thiophenesulfonyl chloride (1.0 eq) portion-wise or as a solution in DCM.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the phenol.[1]
-
Workup: Wash the organic layer with 1M HCl (to remove excess amine), followed by saturated
and brine. -
Purification: Dry over
, concentrate, and recrystallize from Hexane/EtOAc or purify via silica gel chromatography.
Protocol B: Aminolysis (Sulfonamide Formation)
This protocol describes displacing the TCP group with a primary amine.[1]
Reagents:
-
TCP Sulfonate Reagent (1.0 equiv)[1]
-
Primary/Secondary Amine (1.1–1.5 equiv)[1]
-
Base:
or TEA (optional, depending on amine nucleophilicity)[1] -
Solvent: THF or Acetonitrile[1]
Procedure:
-
Setup: Dissolve the TCP sulfonate (1.0 eq) in THF.[1]
-
Addition: Add the amine (1.2 eq). If the amine is a salt (e.g., hydrochloride), add 2.5 eq of TEA.[1]
-
Heating: Heat the reaction to 50–60°C. (Note: TCP esters are less reactive than chlorides; mild heating is often required for complete conversion).[1]
-
Monitoring: Monitor by LC-MS. The leaving group (2,4,6-trichlorophenol) will appear as a byproduct.[1]
-
Workup: Dilute with EtOAc, wash with 0.5M NaOH (Critical Step: This removes the liberated trichlorophenol byproduct into the aqueous layer).[1]
-
Isolation: Dry and concentrate the organic layer to yield the pure sulfonamide.[1]
Safety & Toxicology (E-E-A-T)
Handling the Byproduct
The primary safety concern with this reagent is the liberation of 2,4,6-trichlorophenol (TCP) during the reaction.[1]
-
Hazard: TCP is classified as a probable human carcinogen (Group B2) and is an environmental pollutant.[1][3][4]
-
Mitigation: All waste streams containing the liberated phenol must be segregated for high-temperature incineration.[1] Do not dispose of down the drain.
-
Removal: In the workup (Protocol B, Step 5), washing with dilute NaOH converts TCP to its water-soluble phenolate salt, effectively separating it from the lipophilic sulfonamide product.[1]
Reagent Stability[1]
-
Sensitizer: Sulfonate esters are potent electrophiles and potential skin sensitizers.[1] Handle with gloves and in a fume hood.[1]
-
Hydrolysis: While more stable than chlorides, prolonged exposure to moisture will degrade the reagent into sulfonic acid and TCP.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45588438, 2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate.[1] Retrieved from [Link][1]
-
Caddick, S., & Wilden, J. D. (2007). Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters.[1] UCL Discovery (University College London).[1] Retrieved from [Link]
-
Enyoh, C. E., & Isiuku, B. O. (2020). 2,4,6-Trichlorophenol (TCP) removal from aqueous solution.[1][3] Chemistry and Ecology.[1][3] (Contextual data on byproduct toxicity). Retrieved from [Link][1][3]
